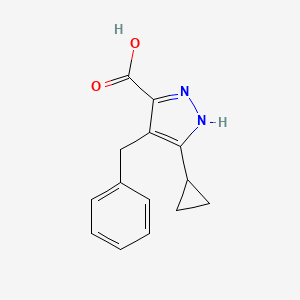

4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the reaction of hydrazine derivatives with various diketones, ketoesters, or other reactive intermediates. For instance, the synthesis of a pyrazole derivative was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good yield of 63% . Similarly, the synthesis of various N-substituted pyrazole derivatives was accomplished through reactions of acid chlorides with hydroxylamines and carbazates, resulting in good yields ranging from 65% to 90% . These methods could potentially be adapted for the synthesis of "4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a pyrazole derivative was determined to have a twisted conformation between the pyrazole and thiophene rings, with a dihedral angle of 65.84(1)° . Another study reported the molecular geometry, vibrational frequencies, and chemical shift values of a pyrazole derivative using Hartree–Fock and density functional methods . These techniques could be employed to analyze the molecular structure of "this compound."

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including hydrogen bonding, metal coordination, and supramolecular self-assembly. For instance, carboxylic acid functionalized pyrazines were found to form hydrogen bonds and metal-directed supramolecular complexes with transition metal ions . The reactivity of "this compound" could be inferred from these studies, suggesting potential for forming similar complexes and assemblies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structures and the nature of their substituents. The presence of carboxylic acid groups, for example, can lead to the formation of hydrogen bonds and affect the solubility of the compound . The electronic structure, as revealed by molecular electrostatic potential and frontier molecular orbitals, can provide insights into the reactivity and stability of the compound . These analyses would be relevant for understanding the properties of "this compound."

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Experimental and theoretical studies have demonstrated methodologies for the functionalization reactions of related pyrazole derivatives. For instance, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, showcasing the synthesis of novel compounds through specific reactions which could be analogous to applications involving 4-benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (Yıldırım, Kandemirli, & Demir, 2005).

Reaction Mechanisms and Studies

- Detailed reaction mechanism studies have provided insights into the behavior and transformations of pyrazole derivatives. For example, the work by Rashid and Khan (2002) on the synthesis of novel 5(1'-arylpyrazol-4'-yl) 1,3,4-oxadiazoles involves cyclization processes that could be relevant for manipulating this compound for specific applications (Rashid & Khan, 2002).

Applications in Material Science

- Organometallic complexes involving pyrazole derivatives have been studied for their anticancer properties and potential as cyclin-dependent kinase inhibitors, suggesting a pathway for the biomedical application of pyrazole compounds. Stepanenko et al. (2011) synthesized organometallic complexes with pyrazolo[3,4-b]pyridines, indicating potential biomedical applications of similar structures (Stepanenko et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that pyrazole derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.

Biochemical Pathways

Pyrazole derivatives are known to be involved in various biochemical processes . For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Eigenschaften

IUPAC Name |

4-benzyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)13-11(8-9-4-2-1-3-5-9)12(15-16-13)10-6-7-10/h1-5,10H,6-8H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNVCTBBEMVJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2)C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)

![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.2]octanyl)methyl]carbamate;hydrochloride](/img/structure/B2517163.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole](/img/structure/B2517167.png)

![N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517168.png)

![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2517169.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)